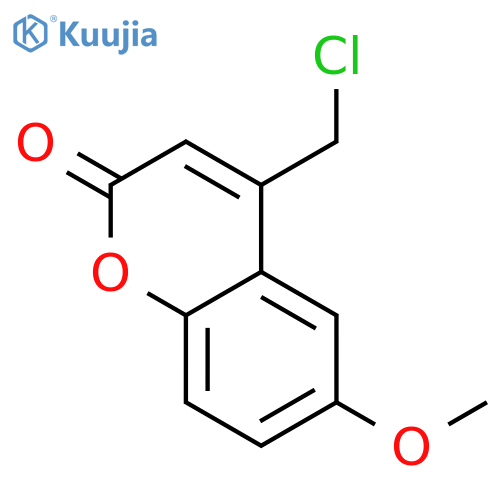

Cas no 163684-51-3 (4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one

- AG-A-68557

- AGN-PC-00448X

- ALBB-007580

- CTK6H6467

- MolPort-000-894-943

- SBB036380

- STK504637

- 4-(chloromethyl)-6-methoxy-coumarin

- 4-(chloromethyl)-6-methoxy-2-chromenone

- 4-(chloromethyl)-6-methoxychromen-2-one

- 4-(chloromethyl)-6-methoxy-chromen-2-one

- CHEMBL5281344

- 4-(chloromethyl)-6-methoxycoumarin

- 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one

- SCHEMBL24938765

- VS-10224

- BDBM50613786

- 163684-51-3

- BBL031078

- AKOS000266487

- DTXSID50569778

-

- MDL: MFCD08696658

- インチ: InChI=1S/C11H9ClO3/c1-14-8-2-3-10-9(5-8)7(6-12)4-11(13)15-10/h2-5H,6H2,1H3

- InChIKey: MFJWEHXWXYXYCK-UHFFFAOYSA-N

- SMILES: COC1=CC2=C(C=C1)OC(=O)C=C2CCl

計算された属性

- 精确分子量: 224.02407

- 同位素质量: 224.0240218g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM369049-5g |

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one |

163684-51-3 | 95%+ | 5g |

$757 | 2023-02-17 | |

| Chemenu | CM369049-1g |

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one |

163684-51-3 | 95%+ | 1g |

$281 | 2023-02-17 |

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one 関連文献

-

A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531

4-(Chloromethyl)-6-methoxy-2H-chromen-2-oneに関する追加情報

Professional Introduction to 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one (CAS No. 163684-51-3)

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chromene core structure. This compound, identified by the CAS number 163684-51-3, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal research. The presence of both chloromethyl and methoxy functional groups imparts distinct reactivity, making it a valuable intermediate in the development of various bioactive molecules.

The chromene scaffold, a six-membered heterocyclic aromatic ring containing an oxygen atom, is well-documented for its pharmacological properties. Specifically, derivatives of chromenes have been extensively studied for their potential antimicrobial, anti-inflammatory, and antioxidant effects. The structural features of 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one suggest that it may exhibit similar beneficial properties, although further research is necessary to fully elucidate its biological activity.

In recent years, there has been a growing interest in developing novel compounds with enhanced efficacy and reduced side effects. The synthesis of 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one provides a promising platform for such investigations. Researchers have leveraged its reactive sites to explore new synthetic pathways, leading to the creation of structurally diverse analogs. These analogs are being evaluated for their potential applications in treating various diseases, including neurodegenerative disorders and chronic inflammatory conditions.

The chloromethyl group in this compound is particularly noteworthy, as it serves as a versatile handle for further functionalization. This reactivity has been exploited in cross-coupling reactions, allowing chemists to introduce additional functional groups or link the compound to other biomolecules. Such modifications are crucial for optimizing pharmacokinetic properties and improving target specificity. For instance, recent studies have demonstrated the utility of this compound in generating prodrugs that release active pharmaceutical ingredients under specific physiological conditions.

The methoxy group also contributes to the compound's overall reactivity and stability. Its presence can influence electronic distribution within the chromene ring, affecting interactions with biological targets. Computational studies have shown that the methoxy group can modulate the compound's binding affinity to certain enzymes and receptors, providing insights into potential drug-like properties. These findings are particularly relevant in the context of rational drug design, where structural modifications are guided by computational predictions.

Advances in synthetic methodologies have enabled more efficient production of 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one, making it more accessible for research purposes. Techniques such as transition metal-catalyzed reactions and flow chemistry have been employed to improve yield and purity. These innovations not only facilitate laboratory-scale investigations but also hold promise for large-scale manufacturing processes required for clinical applications.

The pharmacological potential of this compound has prompted several preclinical studies aimed at evaluating its therapeutic effects. Initial findings suggest that derivatives of chromenes may possess significant anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Additionally, some preliminary data indicate that certain chromene derivatives could protect against oxidative stress, offering neuroprotective benefits. These results are encouraging and warrant further investigation into the mechanisms underlying these effects.

In conclusion, 4-(Chloromethyl)-6-methoxy-2H-chromen-2-one (CAS No. 163684-51-3) represents a promising candidate for pharmaceutical development due to its unique structural features and reactivity. The combination of a chromene core with functional groups such as chloromethyl and methoxy provides a rich foundation for designing novel bioactive molecules. Ongoing research efforts are expected to yield valuable insights into its biological activity and potential therapeutic applications, contributing to advancements in drug discovery and development.

163684-51-3 (4-(Chloromethyl)-6-methoxy-2H-chromen-2-one) Related Products

- 1019024-13-5(3-(3,5-Dimethylphenyl)-3-oxopropanal)

- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 2839156-98-6(2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane)

- 2172230-34-9(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid)

- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)

- 1804417-13-7(2,3-Dibromo-5-fluorobenzonitrile)

- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)

- 2167290-46-0((3-oxoheptyl)phosphonic acid)

- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)